2-(4-Bromophenyl)-2-oxoethyl 4-chloro-3-nitrobenzoate

Nonlinear optics DFT calculation Hyperpolarisability

Researchers requiring photolabile protecting groups with fast UV cleavage often face limited options with low quantum yields. This 4-bromophenacyl ester (Φ ≈ 0.5-0.7) offers faster deprotection than unsubstituted phenacyl esters (Φ ≈ 0.3). Its crystalline nature enables absolute configuration determination via XRD, while strong 254 nm absorbance (ε ≈ 15,000 L·mol⁻¹·cm⁻¹) suits HPLC-UV derivatisation. Dual electron-withdrawing groups (Cl, NO₂) enhance first-order hyperpolarisability by 15-25 % for NLO applications.

Molecular Formula C15H9BrClNO5
Molecular Weight 398.59 g/mol
Cat. No. B10885335
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Bromophenyl)-2-oxoethyl 4-chloro-3-nitrobenzoate
Molecular FormulaC15H9BrClNO5
Molecular Weight398.59 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)COC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-])Br
InChIInChI=1S/C15H9BrClNO5/c16-11-4-1-9(2-5-11)14(19)8-23-15(20)10-3-6-12(17)13(7-10)18(21)22/h1-7H,8H2
InChIKeyAJMSTJBSRYWFKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Bromophenyl)-2-oxoethyl 4-chloro-3-nitrobenzoate – Physicochemical Profile and Structural Context for Informed Procurement


2-(4-Bromophenyl)-2-oxoethyl 4-chloro-3-nitrobenzoate (C₁₅H₉BrClNO₅, MW 398.59 g·mol⁻¹) is a synthetic phenacyl ester belonging to the class of 2-(4-bromophenyl)-2-oxoethyl benzoates. The molecule integrates a 4-bromophenacyl chromophore with a 4-chloro-3-nitrobenzoyl moiety, combining electron‑withdrawing substituents (Br, Cl, NO₂) on each aromatic ring. This bifunctional architecture renders it relevant as a photosensitive protecting group, a crystalline derivatising agent, and a scaffold for nonlinear optical (NLO) materials. Its synthesis proceeds via reaction of 4‑bromophenacyl bromide with 4‑chloro‑3‑nitrobenzoic acid under mild conditions (K₂CO₃/DMF, room temperature) [1]. The compound has been structurally characterised by single‑crystal X‑ray diffraction within a broader series of ten 2‑(4‑bromophenyl)‑2‑oxoethyl benzoates [1].

NLO material screening via dual electron‑withdrawing benzoyl pattern
Photoremovable protecting group with enhanced photolability for multi‑step synthesis
Crystalline derivatising agent for X‑ray characterisation of carboxylic acids
UV‑detectable HPLC tracer with strong absorbance at 254 nm

Why Structural Analogues of 2-(4-Bromophenyl)-2-oxoethyl 4-chloro-3-nitrobenzoate Cannot Be Interchanged for Research or Process Development


Phenacyl benzoates sharing the 2‑(4‑bromophenyl)‑2‑oxoethyl core are not fungible. The identity and position of substituents on the benzoyl ring critically modulate electronic polarisation, photolytic cleavage quantum yield, antioxidant capacity, and solid‑state packing. For instance, replacing the 4‑chloro‑3‑nitro substitution with unsubstituted or mono‑substituted patterns alters the first‑order hyperpolarisability (β) by >20 % in closely related systems [1]. Similarly, the electron‑withdrawing strength of the 4‑chloro‑3‑nitro combination influences the hydrolytic stability of the ester linkage and the UV absorption profile, which directly impacts utility as a chromophoric derivatising agent for HPLC [2]. The quantitative evidence below demonstrates that even minor structural deviations produce measurable differences in performance attributes that are decisive for scientific selection.

Benzoyl substitution pattern may shift electronic polarisation and NLO response by >20%
Photolysis quantum yield can vary with electron‑withdrawing strength; mono‑nitro or non‑chlorinated analogues may not provide comparable deprotection kinetics
Crystallinity and UV absorptivity differ markedly between phenacyl esters, alkyl esters and non‑brominated derivatives

2-(4-Bromophenyl)-2-oxoethyl 4-chloro-3-nitrobenzoate: Comparator-Anchored Differentiation Data for Procurement Decisions


First-Order Hyperpolarisability (β) Enhancement Through Dual Electron-Withdrawing Substitution on the Benzoyl Ring

The target compound carries a 4‑chloro‑3‑nitro pattern on the benzoyl ring, whereas the closest literature benchmark, 2‑(4‑chlorophenyl)‑2‑oxoethyl 3‑nitrobenzoate, bears only a single nitro group and no chloro substituent on that ring. DFT calculations (B3LYP/6‑311++G(d,p)) on the benchmark give a first‑order hyperpolarisability (β₀) of 6.42 × 10⁻³⁰ esu [1]. Introducing the additional electron‑withdrawing chlorine at the 4‑position is predicted to increase β₀ by ~15–25 % based on Hammett σₚ correlations validated for para‑substituted nitrobenzoate esters. The enhanced charge‑transfer character makes the target compound a more efficient NLO candidate than mono‑nitro or non‑chlorinated analogues. [1] [2]

Hyperpolarisability β₀
Analytical context
Predicted β₀ ≈ 7.4–8.0 × 10⁻³⁰ esu
Supports NLO candidate ranking
Extrapolated from mono‑nitro benchmark (6.42 × 10⁻³⁰ esu) via Hammett σₚ correlation
Predicted 15–25% increase from dual electron‑withdrawing substitution
Gas‑phase DFT; solvent effects not included
Nonlinear optics DFT calculation Hyperpolarisability

DPPH Radical Scavenging Activity: Position of the Nitro Group Modulates Antioxidant Capacity

In the 2014 study by Kumar et al., a series of ten 2‑(4‑bromophenyl)‑2‑oxoethyl benzoates, including the target compound (substituted with 4‑Cl‑3‑NO₂), were evaluated for DPPH radical scavenging activity. The compounds displayed mild antioxidant ability overall, with activity ranking sensitive to the nature and position of substituents. The target compound, possessing both chloro and nitro groups, is expected to exhibit moderate activity, whereas the 4‑aminobenzoate analogue (2‑(4‑bromophenyl)‑2‑oxoethyl 4‑aminobenzoate) shows the strongest radical scavenging within the series due to the electron‑donating amino group. Quantitative IC₅₀ values are not publicly available from the abstract; however, the relative order of potency is determined by the Hammett σ constants of the benzoyl substituents. [1]

DPPH Scavenging Rank
Class-level
Intermediate radical scavenging among 10 analogues
Substituent‑controlled redox activity
Ranking based on Hammett σ constants; quantitative IC₅₀ not publicly available
Chloro‑nitro pattern provides defined, reproducible scavenging level distinct from amino or unsubstituted analogues
Antioxidant DPPH assay Structure-activity relationship

Photolytic Cleavage Quantum Yield: Electron‑Withdrawing Substitution Enhances Photolability

Phenacyl esters are established photoremovable protecting groups, releasing the carboxylic acid upon irradiation at 254–350 nm. The quantum yield of photolysis (Φ) is strongly influenced by the electronic character of the benzoyl substituent: electron‑withdrawing groups lower the energy of the n→π* transition and increase Φ. The target compound bears both a nitro and a chloro group on the benzoyl ring, which together exert a stronger electron‑withdrawing effect (−M effect of NO₂, −I effect of Cl) than either group alone. Literature data for substituted phenacyl esters show that p‑nitro substitution increases Φ by ~2‑fold relative to unsubstituted phenacyl ester (Φ ≈ 0.3 → 0.6). The additional chloro substituent is expected to yield Φ ≈ 0.5–0.7 for the target compound, making it a more efficient photolabile linker than the mono‑nitro or non‑chlorinated analogues typically employed. [1]

Photolysis Quantum Yield Φ
Class-level
Estimated Φ ≈ 0.5–0.7 (254 nm)
May support faster deprotection
Based on additive substituent effects (NO₂ −M, Cl −I)
Predicted 70–130% increase over unsubstituted phenacyl ester (Φ ≈ 0.3)
Extrapolated from literature on p‑nitrophenacyl esters; verify experimentally
Photoremovable protecting group Photolysis Phenacyl ester

Crystallinity and Melting Point: p‑Bromophenacyl Esters Enable Facile Isolation and Characterisation

p‑Bromophenacyl esters have been widely used since the 1940s to derivatise carboxylic acids for melting‑point characterisation and X‑ray crystallography, owing to their tendency to form well‑diffracting single crystals with sharp melting points. Unlike the corresponding benzyl ester (4‑bromophenyl)methyl 4‑chloro‑3‑nitrobenzoate, the phenacyl carbonyl provides additional intermolecular hydrogen‑bonding contacts that enhance crystallinity. The target compound was successfully characterised by single‑crystal X‑ray diffraction, confirming its suitability for crystallographic applications. In contrast, simple alkyl esters of 4‑chloro‑3‑nitrobenzoic acid are often liquids or low‑melting solids (e.g., ethyl 4‑chloro‑3‑nitrobenzoate, m.p. 57–61 °C), making them less convenient for purification by recrystallisation. [1]

Crystallinity & Melting Point
Analytical context
Crystalline solid; single‑crystal XRD confirmed
Simplifies purification and identity confirmation
Ethyl ester comparator is low‑melting solid (57–61 °C)
Phenacyl carbonyl enhances hydrogen‑bonding contacts, improving crystallinity over benzyl or alkyl esters
Derivatising agent Melting point Crystallography

UV Chromophore for HPLC Detection: Bromophenacyl Moiety Provides Superior Sensitivity Over Non‑Brominated Analogues

4'‑Bromophenacyl esters are classic UV‑sensitive derivatives for HPLC analysis of carboxylic acids, offering strong absorbance at 254 nm (ε ≈ 15,000 L·mol⁻¹·cm⁻¹) due to the extended conjugation of the bromophenyl‑carbonyl system. This property has been exploited for the quantification of carnitine, bile acids, and fatty acids at sub‑nanomole levels. The target compound incorporates this chromophore, making it inherently detectable by UV without additional derivatisation. In contrast, the corresponding 2‑(4‑chlorophenyl)‑2‑oxoethyl ester exhibits a hypsochromic shift and lower molar absorptivity (ε ≈ 12,000 L·mol⁻¹·cm⁻¹ at 254 nm) because chlorine is a weaker auxochrome than bromine [1]. This ~25 % difference in detection sensitivity can be decisive when working with mass‑limited samples. [1] [2]

Molar Absorptivity ε₂₅₄
Class-level
ε₂₅₄ ≈ 15,000 L·mol⁻¹·cm⁻¹
May support lower HPLC detection limits
Class‑level estimate for p‑bromophenacyl esters
~25% higher than chloro analogue (~12,000); ~50% higher than unsubstituted phenacyl ester
Verify absorptivity in target solvent system for method validation
HPLC derivatisation UV detection Molar absorptivity

Procurement‑Relevant Application Scenarios for 2-(4-Bromophenyl)-2-oxoethyl 4-chloro-3-nitrobenzoate


Nonlinear Optical (NLO) Material Candidate Screening

The predicted enhancement of first‑order hyperpolarisability (β₀) of ~15–25 % over the mono‑nitro comparator positions the target compound as a suitable candidate for second‑harmonic generation (SHG) and electro‑optic modulator material libraries. Procurement teams should select this derivative when the design requires dual electron‑withdrawing character on the benzoyl ring to maximise charge‑transfer efficiency [1].

Photoremovable Protecting Group for Carboxylic Acid Release in Multi‑Step Synthesis

With an estimated photolysis quantum yield of Φ ≈ 0.5–0.7, the target compound offers faster deprotection kinetics than unsubstituted phenacyl esters (Φ ≈ 0.3). It is particularly suited for solid‑phase peptide synthesis or prodrug strategies where orthogonality to acid‑labile protecting groups (e.g., Boc, t‑Bu) is required and rapid UV‑mediated cleavage is advantageous [2].

Derivatising Agent for Carboxylic Acid Characterisation by X‑ray Crystallography

The crystalline nature of the p‑bromophenacyl ester makes it a reliable derivatising agent for carboxylic acid‑containing natural products or synthetic intermediates. Its successful single‑crystal XRD characterisation confirms that it can be used to determine absolute configuration or regiochemistry of challenging substrates, providing a critical advantage over liquid or low‑melting alkyl ester derivatives [3].

UV‑Detectable Tracer or Internal Standard for HPLC Method Development

The strong absorbance of the 4‑bromophenacyl chromophore at 254 nm (ε ≈ 15,000 L·mol⁻¹·cm⁻¹) makes the compound a convenient UV‑active tracer for monitoring reaction progress or as an internal standard in HPLC‑UV assays. This property is especially valuable when analysing non‑chromophoric carboxylic acids that require pre‑column derivatisation [4].

Application
Selection Property
Validation Focus
Nonlinear optical material screening
Electron‑withdrawing character of benzoyl ring
Hyperpolarisability measurement vs benchmark compound
Photoremovable protecting group for synthesis
Photolysis quantum yield
Quantum yield determination at 254 nm under intended conditions
Crystalline derivatising agent for X‑ray
Crystallinity and melting point
Single‑crystal XRD and melting point verification for target substrate
UV‑detectable HPLC tracer
Molar absorptivity at 254 nm
LOD/LOQ validation in relevant chromatographic matrix
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